Enhanced Lipophilicity (LogP 2.56) vs. Unsubstituted Analog (LogP 2.25) Drives Membrane Permeability Differentiation
The target compound 2-methyl-1H-indole-3-carboximidamide demonstrates a higher calculated LogP value of 2.56 compared to the unsubstituted 1H-indole-3-carboximidamide, which has a LogP of 2.25 . This 0.31 LogP unit increase translates to a roughly two-fold greater partition coefficient, indicating significantly enhanced lipophilicity. The added methyl group at the 2-position of the indole ring is the key structural feature responsible for this difference.
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 2.56 |
| Comparator Or Baseline | 1H-Indole-3-carboximidamide (unsubstituted): LogP = 2.25 |
| Quantified Difference | ΔLogP = +0.31 (indicating higher lipophilicity for the target compound) |
| Conditions | Calculated LogP values (chemsrc database, consistent methodology) |
Why This Matters
Higher lipophilicity is a primary driver of passive membrane permeability, a critical parameter for intracellular target engagement and oral bioavailability in drug discovery.
